molecular formula C13H15F3N2O2 B14588139 N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline CAS No. 61587-18-6

N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline

Cat. No.: B14588139
CAS No.: 61587-18-6
M. Wt: 288.27 g/mol
InChI Key: ASOYLGMYNLYIJG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H15F3N2O2 It is a derivative of aniline, characterized by the presence of a cyclohexyl group, a nitro group, and a trifluoromethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline followed by the introduction of the cyclohexyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a cyclohexylation reaction, which can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of incoming substituents.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products depending on the reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: N-Cyclohexyl-4-amino-3-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclohexyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

N-Cyclohexyl-4-nitro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:

    4-Nitro-3-(trifluoromethyl)aniline: Lacks the cyclohexyl group, which affects its chemical reactivity and biological properties.

    N-Cyclohexyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different physicochemical properties and applications.

    N-Cyclohexyl-3-(trifluoromethyl)aniline:

The presence of the cyclohexyl, nitro, and trifluoromethyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

CAS No.

61587-18-6

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

N-cyclohexyl-4-nitro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-10(6-7-12(11)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2

InChI Key

ASOYLGMYNLYIJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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